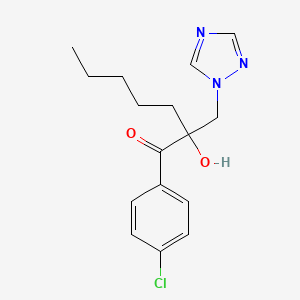
1-Heptanone, 1-(4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-庚酮,1-(4-二氯苯基)-2-羟基-2-(1H-1,2,4-三唑-1-基甲基)- 是一种复杂的有机化合物,属于酮类。其特点是具有庚酮骨架、二氯苯基、羟基和三唑环。
准备方法
合成路线和反应条件: 1-庚酮,1-(4-二氯苯基)-2-羟基-2-(1H-1,2,4-三唑-1-基甲基)- 的合成通常涉及多步有机反应。一种常见的方法包括以下步骤:
庚酮骨架的形成: 第一步涉及通过氧化剂(如高锰酸钾或三氧化铬)氧化庚醇来合成庚酮骨架。
二氯苯基的引入: 二氯苯基通过傅克酰化反应引入,其中庚酮与 4-二氯苯甲酰氯在路易斯酸催化剂(如氯化铝)存在下反应。
羟基的添加: 羟基通过亲核取代反应添加,其中中间产物与羟基化剂(如氢氧化钠)反应。
三唑环的掺入: 最后一步涉及通过环化反应形成三唑环,其中中间产物在合适的催化剂存在下与 1H-1,2,4-三唑反应。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程针对更高的产量和成本效益进行了优化,通常使用连续流动反应器和自动化系统来确保一致的质量和效率。
化学反应分析
反应类型: 1-庚酮,1-(4-二氯苯基)-2-羟基-2-(1H-1,2,4-三唑-1-基甲基)- 经历各种化学反应,包括:
氧化: 羟基可以使用氧化剂(如高锰酸钾或三氧化铬)氧化为羰基。
还原: 酮基可以使用还原剂(如硼氢化钠或氢化铝锂)还原为醇。
取代: 二氯苯基可以使用亲核试剂(如胺或硫醇)进行亲核取代反应。
环化: 三唑环可以参与环化反应形成更复杂的杂环化合物。
常用试剂和条件:
氧化: 高锰酸钾、三氧化铬、酸性或碱性条件。
还原: 硼氢化钠、氢化铝锂、无水条件。
取代: 胺、硫醇、极性溶剂、高温。
环化: 1H-1,2,4-三唑、合适的催化剂、回流条件。
主要产品:
氧化: 形成羰基衍生物。
还原: 形成醇衍生物。
取代: 形成取代的苯基衍生物。
环化: 形成复杂的杂环化合物。
科学研究应用
1-庚酮,1-(4-二氯苯基)-2-羟基-2-(1H-1,2,4-三唑-1-基甲基)- 具有广泛的科学研究应用,包括:
化学: 用作合成更复杂的有机分子和杂环的构件。
生物学: 研究其潜在的生物活性,包括抗菌、抗真菌和抗癌特性。
医学: 由于其独特的化学结构和生物活性,被探索为潜在的治疗剂。
工业: 用于开发新材料、药物和农药。
作用机制
1-庚酮,1-(4-二氯苯基)-2-羟基-2-(1H-1,2,4-三唑-1-基甲基)- 的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥作用:
与酶结合: 抑制或激活参与代谢途径的特定酶。
与受体相互作用: 调节细胞表面或细胞内的受体活性。
破坏细胞过程: 影响细胞过程,如 DNA 复制、蛋白质合成和细胞分裂。
相似化合物的比较
1-庚酮,1-(4-二氯苯基)-2-羟基-2-(1H-1,2,4-三唑-1-基甲基)- 可以与其他类似的化合物进行比较,例如:
1-庚酮,1-(4-氯苯基)-2-羟基-2-(1H-1,2,4-三唑-1-基甲基)-: 结构相似,但只有一个氯原子,导致不同的化学和生物特性。
1-庚酮,1-(4-溴苯基)-2-羟基-2-(1H-1,2,4-三唑-1-基甲基)-:
1-庚酮,1-(4-氟苯基)-2-羟基-2-(1H-1,2,4-三唑-1-基甲基)-: 氟取代,导致独特的化学行为和生物活性。
属性
CAS 编号 |
107659-04-1 |
|---|---|
分子式 |
C16H20ClN3O2 |
分子量 |
321.80 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-hydroxy-2-(1,2,4-triazol-1-ylmethyl)heptan-1-one |
InChI |
InChI=1S/C16H20ClN3O2/c1-2-3-4-9-16(22,10-20-12-18-11-19-20)15(21)13-5-7-14(17)8-6-13/h5-8,11-12,22H,2-4,9-10H2,1H3 |
InChI 键 |
WAUPCDWFAMWPFD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CN1C=NC=N1)(C(=O)C2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















